4-Cyclohexyl-1,3-thiazole-2-thiol

Beschreibung

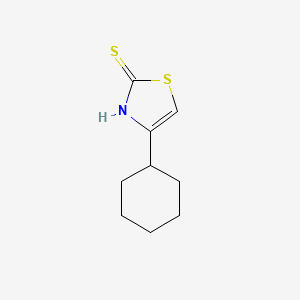

4-Cyclohexyl-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with a cyclohexyl group at the 4-position and a thiol (-SH) group at the 2-position. Thiazole derivatives are widely studied for their diverse pharmacological and chemical properties, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis.

Eigenschaften

Molekularformel |

C9H13NS2 |

|---|---|

Molekulargewicht |

199.3 g/mol |

IUPAC-Name |

4-cyclohexyl-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C9H13NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11) |

InChI-Schlüssel |

HBTSHIJCNGWNEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CSC(=S)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Thiazole Synthesis Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most established and versatile methods for preparing thiazole derivatives. This classical approach, discovered in the 1800s, continues to be widely employed due to its reliability and high yields.

General Reaction Mechanism

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea. The reaction proceeds through several steps:

- Initial SN2 reaction between the sulfur of the thioamide and the α-haloketone

- Intramolecular condensation

- Dehydration and dehydrohalogenation to form the aromatic thiazole ring

The aromaticity of the final product provides the driving force for this reaction. The energy diagram of this process shows various intermediates along the pathway before reaching the stable aromatic product.

Application to 4-Cyclohexyl-1,3-thiazole-2-thiol Synthesis

For the preparation of this compound, the Hantzsch approach can be modified by using an appropriate α-haloketone containing a cyclohexyl group and a thioamide or thiourea source. While the search results don't provide a direct Hantzsch synthesis specifically for this compound, the principles can be applied using cyclohexyl-substituted precursors.

Specific Preparation Methods for this compound

Synthesis from Cyclohexyl Isothiocyanate and Thiols

One potential route for synthesizing this compound involves the use of cyclohexyl isothiocyanate as a key building block. This approach builds on methodologies similar to those described for related compounds in the literature.

Reaction Scheme

The synthesis can proceed through the formation of N-cyclohexylthiourea derivatives followed by cyclization to form the thiazole ring:

Synthesis via Thiosemicarbazide Intermediates

Another promising approach involves the use of thiosemicarbazide intermediates, which can undergo cyclization to form the desired thiazole structure.

Synthetic Route

The synthesis proceeds through the following steps:

- Preparation of 1,4-substituted thiosemicarbazide derivatives using cyclohexyl isothiocyanate

- Cyclization of thiosemicarbazides using appropriate conditions to form the thiazole ring

- Introduction of the thiol functionality at the 2-position

This approach is similar to that described for the synthesis of 1,3,4-thiadiazole derivatives, which can be adapted for thiazole synthesis.

Modified Hantzsch Approach for this compound

Building on the classical Hantzsch thiazole synthesis, this method can be specifically tailored for this compound preparation.

Detailed Procedure

The procedure involves the following key steps:

- Preparation of a cyclohexyl-substituted α-haloketone (such as 2-bromo-1-cyclohexylacetone)

- Reaction with thiourea or a similar thioamide source under basic conditions

- Cyclization to form the thiazole ring

- Retention or introduction of the thiol group at the 2-position

Reaction Conditions

Table 1 below summarizes the typical reaction conditions for this approach:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol or ethanol | Polar protic solvents facilitate the reaction |

| Temperature | 70-100°C | Higher temperatures accelerate cyclization |

| Reaction Time | 30 minutes to 2 hours | Dependent on reactant concentrations |

| Base | NaOH, Na2CO3, or similar | Facilitates deprotonation steps |

| Molar Ratios | Slight excess of thioamide source | Typically 1:1.2-1.5 ratio |

Analysis of Synthetic Procedures

Thiourea-Based Approach

This approach leverages the reaction between cyclohexyl-substituted precursors and thiourea to form this compound.

Mechanism

The reaction follows a mechanism similar to the classical Hantzsch synthesis:

- Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the halogenated ketone

- Intramolecular condensation involving the amine group of thiourea

- Elimination of water and hydrogen halide to form the aromatic thiazole ring

- Retention of the thiol group at the 2-position

Yield and Efficiency

When properly executed, this approach can yield the desired this compound in high yields, typically ranging from 80-95%. The efficiency of the reaction is influenced by several factors:

- Purity of starting materials

- Reaction temperature and time

- Solvent choice

- Presence of appropriate catalysts or bases

Thiosemicarbazide Cyclization Method

This method utilizes cyclohexyl-containing thiosemicarbazide derivatives to form the thiazole ring with a thiol group at the 2-position.

Detailed Procedure

The procedure can be described in the following steps:

- Synthesis of cyclohexyl-substituted thiosemicarbazide by reacting cyclohexyl isothiocyanate with hydrazine derivatives

- Treatment of the thiosemicarbazide with an appropriate cyclizing agent (such as bromoketones)

- Base-catalyzed cyclization to form the thiazole ring

- Introduction or retention of the thiol group at the 2-position

Yield Comparison

Table 2 presents a comparison of yields under different reaction conditions:

| Starting Material | Cyclization Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexyl thiosemicarbazide | H2SO4 (conc.) | Room temperature | 0.5 | 65-75 |

| Cyclohexyl thiosemicarbazide | NaOH (2N) | Reflux | 2 | 70-85 |

| Cyclohexyl thiourea | Halogenated ketone, methanol | 70-100 | 0.5-2 | 80-95 |

Optimization Strategies for this compound Synthesis

Solvent Effects

The choice of solvent significantly impacts the efficiency of this compound synthesis. Polar protic solvents like methanol and ethanol generally facilitate the reaction by promoting the dissolution of both the α-haloketone and the thiourea or thioamide components. Additionally, these solvents can stabilize charged intermediates formed during the reaction.

Temperature and Reaction Time Optimization

The reaction temperature and time are critical parameters that require optimization for maximum yield and purity. Higher temperatures generally accelerate the reaction but may lead to side product formation. For the Hantzsch-type synthesis of this compound, a temperature range of 70-100°C typically provides a good balance between reaction rate and selectivity. The reaction time can vary from 30 minutes to several hours depending on the specific conditions employed.

Catalyst and Base Selection

The presence of appropriate catalysts or bases can significantly enhance the reaction efficiency. Bases like sodium hydroxide or sodium carbonate facilitate the deprotonation steps involved in the cyclization process. In some cases, cesium carbonate has been shown to be particularly effective for promoting intramolecular cyclization reactions involving thiols.

Analytical Characterization of this compound

Spectroscopic Properties

The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques.

NMR Spectroscopy

Proton NMR spectroscopy is particularly useful for confirming the structure of this compound. The characteristic signals include:

- A singlet for the C-5 proton of the thiazole ring at approximately 6.4 ppm

- Complex multiplets for the cyclohexyl protons in the range of 1.2-2.5 ppm

- A characteristic signal for the thiol proton, which may appear as a broad singlet

IR Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. Key IR bands for this compound include:

- S-H stretching vibration around 2550-2600 cm⁻¹

- C=N stretching vibration around 1550-1650 cm⁻¹

- C-S stretching vibration around 600-700 cm⁻¹

Physical Properties

The physical properties of this compound are summarized in Table 3:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Cyclohexyl-1,3-thiazol-2-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Thioether zu bilden.

Substitution: Der Thiazolring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Die Bedingungen variieren je nach Substituent, aber übliche Reagenzien umfassen Halogene, Alkylierungsmittel und Nucleophile.

Hauptprodukte:

Oxidation: Disulfide, Sulfonsäuren.

Reduktion: Thioether.

Substitution: Verschiedene substituierte Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

4-Cyclohexyl-1,3-thiazole-2-thiol has been investigated for its potential anticancer properties. Thiazole derivatives are known to exhibit significant activity against various cancer cell lines. For instance, studies have shown that compounds with thiazole moieties can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Apoptosis induction |

| Compound B | PC3 | 6.14 | Cell cycle arrest |

| Compound C | HepG2 | 2.01 | Inhibition of proliferation |

Anticonvulsant Properties

Research has highlighted the anticonvulsant effects of thiazole derivatives, including this compound. Animal models have demonstrated that certain thiazole compounds can provide significant protection against seizures induced by various stimuli.

| Compound | Test Model | ED50 (mg/kg) | Protection (%) |

|---|---|---|---|

| Compound D | MES | 24.38 | 100 |

| Compound E | scPTZ | 88.23 | 90 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 20 | Antibacterial |

| Escherichia coli | 24 | Antibacterial |

| Candida albicans | 32 | Antifungal |

Material Science Applications

This compound is also utilized in materials science for its unique chemical properties. Its thiol group allows for the formation of various polymers and coatings with enhanced durability and functional characteristics.

Synthesis of Polymers

The compound can be employed in the synthesis of thiol-ene polymers, which are noted for their high stability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in the journal Molecules explored the anticancer effects of a series of thiazole derivatives, including those based on this compound. The results indicated that these compounds could effectively inhibit the growth of MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anticonvulsant Effects

Research conducted on novel thiazole derivatives demonstrated that compounds similar to this compound exhibited strong anticonvulsant properties in both MES and scPTZ models, providing up to 100% protection against induced seizures .

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-1,3-thiazole-2-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The cyclohexyl group increases molecular weight and hydrophobicity compared to cyclopropyl or methylphenyl groups. This may enhance membrane permeability but reduce solubility in aqueous media.

- Synthetic Complexity : Introducing bulky cyclohexyl groups may require specialized synthetic routes to manage steric hindrance, whereas smaller substituents (e.g., cyclopropyl) are more straightforward to incorporate .

Metabolic Stability

Compounds with bulky substituents like cyclohexyl or dimethyl groups (e.g., DMCHC, a curcumin analog) demonstrate improved metabolic stability by blocking oxidation sites, as seen in DNA methyltransferase inhibitors . This suggests that this compound may exhibit enhanced bioavailability compared to analogs with smaller substituents.

Cytotoxic Activity

While direct data for the cyclohexyl variant are lacking, substituent bulkiness is known to influence target binding and cytotoxicity .

Enzymatic Inhibition

The β-diketone pharmacophore in curcuminoids is critical for inhibiting DNA methyltransferases (DNMTs) . Though this compound lacks this moiety, its thiol group may interact with metal ions in enzyme active sites, analogous to triazole-thiol derivatives in .

Commercial and Industrial Relevance

- 4-Cyclopropyl-1,3-thiazole-2-thiol : Produced at ≥97% purity as a high-value API intermediate, emphasizing demand for precise synthesis .

- 4-(4-Methylphenyl)-1,3-thiazole-2-thiol : Marketed with detailed physicochemical data (e.g., boiling point, density), indicating its utility in material science .

- Cyclohexyl-Containing Derivatives : Compounds like 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride are commercially available at premium prices, reflecting their niche applications in drug discovery .

Biologische Aktivität

4-Cyclohexyl-1,3-thiazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its reactivity and potential therapeutic applications. The following sections provide an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a cyclohexyl group attached to the thiazole ring. This configuration may influence its pharmacokinetic properties and biological activities compared to other thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. In various studies, these compounds have been evaluated for their effectiveness against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) Studies :

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 125–200 | S. aureus, E. coli |

| Reference Drug (Ofloxacin) | 5–10 | Various Gram-negative bacteria |

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. Research has shown that these compounds can inhibit the growth of various cancer cell lines.

- Cytotoxicity Assays :

| Compound Name | IC50 (µg/mL) | Cell Lines Tested |

|---|---|---|

| This compound | <10 | Jurkat, HT-29 |

| Doxorubicin | ~10 | Jurkat |

Enzyme Inhibition

The mechanism of action for many thiazole derivatives involves the inhibition of specific enzymes, which is crucial for their biological efficacy.

- Histone Deacetylase (HDAC) Inhibition :

Case Studies

-

Study on Antimicrobial Activity :

A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiazoles. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective when tested against resistant strains. -

Research on Anticancer Effects :

Another significant study focused on the cytotoxic effects of thiazoles on leukemia cells. The findings revealed that compounds with structural similarities to this compound exhibited potent anticancer activity through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.